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Compound of Interest

3-Bromo-4-isopropoxy-5-
Compound Name:
methoxybenzonitrile

Cat. No.: B181807

Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is
a versatile functional handle and a known bioisostere for various groups like carbonyls and
halogens, capable of participating in crucial hydrogen bond interactions within biological
targets.[1][2] The presence of a bromine atom on the aromatic ring provides a reactive site for
sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably
palladium-catalyzed cross-couplings.[3][4][5]

3-Bromo-4-isopropoxy-5-methoxybenzonitrile combines these features on a decorated
phenyl ring, offering a trifunctional platform for generating molecular complexity. The strategic
placement of the isopropoxy and methoxy groups can influence the electronic properties of the
ring and provide additional points for interaction or metabolic modulation in a final drug
candidate. This guide will explore the chemical attributes that make this molecule a valuable
tool for constructing novel molecular entities.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its core
properties can be defined. Furthermore, a predictive analysis of its spectroscopic signature can
be made based on well-characterized analogues.[6][7]

Core Chemical Properties

A summary of the fundamental physicochemical properties is presented below.
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Property Value Source
CAS Number 515848-62-1
Molecular Formula C11H12BrNO:2 [8]
Molecular Weight 270.12 g/mol [8]
Appearance Solid (predicted)
CC(C)OC1=C(C=C(C=C1Br)C
SMILES [8]
#N)OC
DNCFZWKSHFLLGT-
InChl Key [8]

UHFFFAOYSA-N

Predicted XlogP 3.1 [8]

Predicted Spectroscopic Characteristics

The characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile would rely on
standard spectroscopic techniques. Below are the predicted key features based on analogous
structures.[6][9]

e IH NMR: The spectrum is expected to show distinct signals for the aromatic protons, the
methoxy group protons (a singlet around 3.8-4.0 ppm), and the isopropoxy group protons (a
septet for the CH proton around 4.5-4.7 ppm and a doublet for the two methyl groups around
1.3-1.4 ppm). The two aromatic protons would appear as singlets in the aromatic region
(around 7.0-7.5 ppm).

e 13C NMR: The carbon spectrum will feature a characteristic signal for the nitrile carbon (C=N)
between 115-120 ppm.[6] Other key signals would include those for the aromatic carbons,
the methoxy carbon (around 56 ppm), and the carbons of the isopropoxy group (CH around
72 ppm and CHs around 22 ppm).

e FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a sharp,
strong absorption band corresponding to the nitrile (C=N) stretch, typically found in the 2220-
2240 cm~1 region for aromatic nitriles.[6][7] Other characteristic bands would include C-H
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stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring, and C-O
stretches for the ether linkages.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the
molecular ion [M]* and [M+2]* peaks due to the presence of the bromine atom ("°Br and 81Br
in nearly 1:1 abundance). The predicted monoisotopic mass is 269.0051 Da.[8]

Synthesis and Reactivity
Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile can be
envisioned starting from commercially available vanillin. This multi-step synthesis leverages
standard, high-yielding transformations common in organic synthesis.
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Caption: Proposed synthetic route to 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.

Causality behind Experimental Choices:
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« Bromination: The synthesis begins with the electrophilic aromatic substitution of vanillin. The
hydroxyl and methoxy groups are ortho, para-directing. Bromination occurs para to the
hydroxyl group and ortho to the methoxy group at the sterically accessible C5 position.
Acetic acid is a common solvent for this transformation.

o O-Isopropylation: The phenolic hydroxyl group of bromovanillin is more acidic than an
alcohol and can be readily deprotonated by a mild base like potassium carbonate. The
resulting phenoxide undergoes a Williamson ether synthesis with an isopropyl electrophile
(e.g., 2-bromopropane).

» Conversion of Aldehyde to Nitrile: This is a standard two-step, one-pot procedure. First, the
aldehyde is converted to an aldoxime using hydroxylamine. The subsequent dehydration of
the oxime, often achieved by refluxing with acetic anhydride or other dehydrating agents,
yields the nitrile.[10]

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in the versatile reactivity of its functional groups, which
can be addressed selectively.

Core Molecule

3-Bromo-4-isopropoxy-5-methoxybenzonitrile E——
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Caption: Key reaction pathways for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.
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» Reactivity of the Aryl Bromide: The C(sp?)-Br bond is the primary site for palladium-catalyzed
cross-coupling reactions.[4] This allows for the introduction of a wide variety of substituents
at the C3 position.

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or
vinyl groups.[3][11]

o Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary
or secondary amines.[3]

o Sonogashira Coupling: Reaction with terminal alkynes to form C(sp?)-C(sp) bonds.[3] The
reactivity of aryl bromides in these reactions offers a balance between reactivity and
stability, often being preferred over more reactive but less stable aryl iodides or less
reactive aryl chlorides.[3][5]

e Reactivity of the Nitrile Group: The nitrile group can be transformed into other important
functionalities.

o Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding
carboxylic acid.

o Reduction: Can be reduced to a primary amine (benzylamine derivative) using reducing
agents like lithium aluminum hydride or catalytic hydrogenation.[12]

o Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, which are
important pharmacophores in many drugs.

Applications in Drug Discovery and Medicinal
Chemistry

While there are no specific drugs reported to be synthesized from this exact intermediate, its
structural motifs are highly relevant to pharmaceutical development. Benzonitrile derivatives
are key components in numerous approved drugs, including aromatase inhibitors like Letrozole
and androgen receptor antagonists such as Enzalutamide.[13]

The utility of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile in a drug discovery workflow
would be as a versatile intermediate for building a library of analogues for structure-activity
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Caption: Workflow for utilizing the target compound in a drug discovery program.

By leveraging the reactivity of the aryl bromide, medicinal chemists can rapidly synthesize a
diverse set of compounds where the substituent at the C3 position is varied. This allows for the
exploration of the binding pocket of a biological target to optimize potency, selectivity, and
pharmacokinetic properties. The isopropoxy and methoxy groups can provide favorable
interactions or be modified in later stages of lead optimization.

Experimental Protocols (Hypothetical)

The following protocols are representative methodologies for the synthesis and purification of
3-Bromo-4-isopropoxy-5-methoxybenzonitrile and its derivatives. These are based on
standard laboratory procedures for analogous compounds and should be adapted and
optimized as needed.

Synthesis of 3-Bromo-4-isopropoxy-5-
methoxybenzaldehyde (Intermediate)
e Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 5-bromo-4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate
(2.0 eq), and anhydrous dimethylformamide (DMF).

e Reaction: Add 2-bromopropane (1.5 eq) to the stirred suspension. Heat the reaction mixture
to 80 °C and monitor by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, cool the reaction to room temperature and pour into water.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel.
[14][15]

Synthesis of 3-Bromo-4-isopropoxy-5-
methoxybenzonitrile

Oxime Formation: Dissolve the aldehyde intermediate (1.0 eq) and hydroxylamine
hydrochloride (1.2 eq) in a suitable solvent like ethanol or pyridine. Stir at room temperature
until TLC indicates complete consumption of the aldehyde.

Dehydration: Add acetic anhydride (3.0 eq) directly to the reaction mixture. Heat the solution
to reflux and monitor the reaction progress by TLC.

Work-up: Cool the reaction mixture and carefully pour it onto ice water. If necessary,
neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable
organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine,
dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification: The final product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by flash column chromatography.[14][16]

Safety and Handling

As a brominated aromatic nitrile, this compound should be handled with care in a well-

ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, data from

analogous compounds suggest the following precautions.[17][18][19][20][21]

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab
coat, and chemical-resistant gloves (e.qg., nitrile rubber).

Toxicology: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May
cause skin and eye irritation.

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.
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o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a strategically designed chemical building
block with considerable potential for applications in drug discovery and organic synthesis. Its
value is derived from the versatile and differential reactivity of its aryl bromide and nitrile
functional groups. This guide has provided a comprehensive overview of its properties, a
plausible synthetic route, and its potential applications, offering a solid foundation for
researchers to incorporate this promising intermediate into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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